molecular formula C16H11Cl2N5 B214867 (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole

(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole

Cat. No. B214867
M. Wt: 344.2 g/mol
InChI Key: MQSWUCGMEUJKOO-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole, also known as DMTI, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole is not fully understood. However, it is believed to act through the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole has been shown to inhibit the activity of certain enzymes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in various cell lines and animal models. Another advantage is its ability to inhibit multiple signaling pathways and enzymes involved in cancer progression and inflammation. However, one limitation is the moderate yield of the synthesis, which can make it challenging to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole. One direction is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another direction is the study of (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole in combination with other therapeutic agents to determine its potential as a combination therapy. Additionally, further studies are needed to fully understand the mechanism of action of (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole and its potential use in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole is a small molecule with potential as a therapeutic agent in the treatment of cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of various signaling pathways and enzymes. Although there are advantages and limitations to using (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole in lab experiments, there are several future directions for the study of this compound. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole can be synthesized through a multi-step process starting from a commercially available starting material. The synthesis involves the formation of a tetrazole ring and the subsequent reaction with an indole moiety to form the final product. The yield of the synthesis is moderate, and purification is required to obtain a pure product.

Scientific Research Applications

(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole has been studied extensively in preclinical models for its potential use as a therapeutic agent. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In inflammation, (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, (3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole has been shown to protect neurons from oxidative stress and apoptosis.

properties

Product Name

(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole

Molecular Formula

C16H11Cl2N5

Molecular Weight

344.2 g/mol

IUPAC Name

(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole

InChI

InChI=1S/C16H11Cl2N5/c1-9-2-4-10(5-3-9)23-16(20-21-22-23)12-8-19-15-7-14(18)13(17)6-11(12)15/h2-8H,1H3,(H,20,22)/b16-12+

InChI Key

MQSWUCGMEUJKOO-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2/C(=C/3\C=NC4=CC(=C(C=C43)Cl)Cl)/N=NN2

SMILES

CC1=CC=C(C=C1)N2C(=C3C=NC4=CC(=C(C=C43)Cl)Cl)N=NN2

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C=NC4=CC(=C(C=C43)Cl)Cl)N=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.